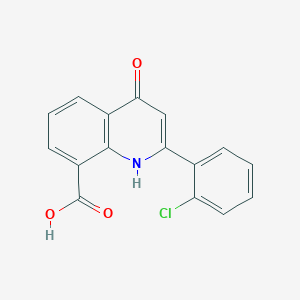
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethyl acetoacetate.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide to form the quinoline ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
2-(2-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、さらに酸化されて追加の官能基を導入することができます。
還元: 還元反応は、ケト基をヒドロキシル基に変換することができます。
置換: フェニル環上の塩素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: ヒドロキシル基またはカルボキシル基の導入。
還元: 2-(2-クロロフェニル)-4-ヒドロキシ-1,4-ジヒドロキノリン-8-カルボン酸の形成。
置換: 塩素原子を置換する様々な官能基を持つ誘導体の形成。
4. 科学研究への応用
2-(2-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、いくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌および抗癌特性について研究されています。
医学: 新しい治療薬の開発における潜在的な用途について調査されています。
工業: 染料、顔料、およびその他の工業用化学品の合成に使用されます。
科学的研究の応用
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
2-(2-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体を阻害することができ、その生物学的効果につながります。例えば、細菌酵素を阻害して抗菌活性を示すか、癌細胞増殖に関与する細胞経路と相互作用することができます。
6. 類似の化合物との比較
類似の化合物
- 2-クロロフェニル酢酸
- 2-クロロベンズアルデヒド
- 4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸
比較
2-(2-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、クロロフェニルとキノリンの両方の部分が存在するため、その独特の化学的および生物学的特性に貢献する独特の化合物です。
類似化合物との比較
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chlorobenzaldehyde
- 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Comparison
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the chlorophenyl and quinoline moieties, which contribute to its distinct chemical and biological properties
生物活性
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (referred to as "the compound" hereafter) is a synthetic organic molecule belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring system with a carboxylic acid functional group at the 8-position and a chlorophenyl substituent at the 2-position. This unique arrangement of functional groups contributes to its lipophilicity and overall biological activity.
Antibacterial Activity
The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Bacillus subtilis, with SAR studies indicating that modifications at the 7-position of the quinoline nucleus can enhance its potency against specific bacterial strains. The presence of the chlorophenyl group is crucial for increasing lipophilicity, thereby facilitating better interaction with bacterial membranes .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Disruption of bacterial membrane integrity |
| 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Moderate antibacterial | Similar mechanism with variations in potency |
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising anticancer activity. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have been tested against melanoma (MALME-M) tumor cell lines, showing significant growth inhibition (GI) percentages . The anticancer efficacy is often linked to the electron density around substituents on the quinoline ring, which influences interactions with target proteins involved in cancer cell survival.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MALME-M | 55.75 | Moderate |
| HeLa | 0.126 | Excellent |
| SMMC-7721 | 0.071 | Excellent |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.
- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, derivatives of the compound were found to exhibit varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use for inflammatory conditions .
特性
CAS番号 |
90034-68-7 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-12-7-2-1-4-9(12)13-8-14(19)10-5-3-6-11(16(20)21)15(10)18-13/h1-8H,(H,18,19)(H,20,21) |
InChIキー |
LKAFSNXNOGJPPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















